Lipophilicity Advantage: 4-Chloro-5-fluoro-2-methylbenzonitrile Exhibits Higher Calculated LogP Than Its Positional Isomer
The calculated octanol-water partition coefficient (LogP) for 4-Chloro-5-fluoro-2-methylbenzonitrile is 3.4614 . In contrast, its positional isomer, 4-Chloro-2-fluoro-5-methylbenzonitrile, has a significantly lower LogP of 2.6592 [1]. This difference of approximately 0.8 log units translates to a roughly 6.3-fold increase in lipophilicity for the target compound, a critical factor for membrane permeability and target engagement in drug discovery [2].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.4614 |
| Comparator Or Baseline | 4-Chloro-2-fluoro-5-methylbenzonitrile (LogP = 2.6592) |
| Quantified Difference | 0.8022 log units (target is more lipophilic) |
| Conditions | Computational prediction using standard method; values from vendor datasheets |
Why This Matters
Higher lipophilicity can directly influence a drug candidate's ability to cross cell membranes and reach intracellular targets, making this specific isomer a potentially superior choice for designing membrane-permeable scaffolds.
- [1] Chemsrc. 4-Chloro-2-fluoro-5-methylbenzonitrile (CAS 1126424-34-7). https://m.chemsrc.com/en/cas/1126424-34-7_948555.html (accessed April 17, 2026). View Source
- [2] NBInno. The Role of Fluorinated Intermediates in Modern Pharmaceutical Synthesis. https://www.nbinno.com/the-role-of-fluorinated-intermediates-in-modern-pharmaceutical-synthesis/ (accessed April 17, 2026). View Source
